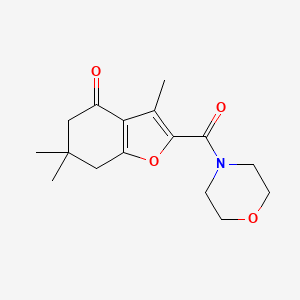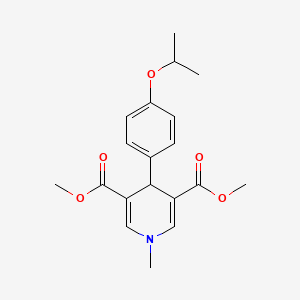
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide, also known as MNMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNMB is a potent inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in several cellular processes, including glycogen synthesis, cell proliferation, and apoptosis.
科学的研究の応用
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been extensively studied for its potential applications in several areas of research, including cancer, Alzheimer's disease, and diabetes. 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells. 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has also been found to reduce the accumulation of beta-amyloid plaques, which are the hallmark of Alzheimer's disease, in animal models. Additionally, 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
作用機序
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide exerts its effects by inhibiting the activity of GSK-3β, which is a serine/threonine kinase that regulates several cellular processes, including glycogen synthesis, cell proliferation, and apoptosis. GSK-3β is overexpressed in several types of cancer and has been implicated in the development of Alzheimer's disease and diabetes. By inhibiting GSK-3β, 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been found to reduce the proliferation and induce apoptosis in cancer cells. 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has also been shown to reduce the accumulation of beta-amyloid plaques in the brain and improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has several advantages for lab experiments, including its potent inhibitory activity against GSK-3β, its ability to modulate several cellular processes, and its potential therapeutic applications in cancer, Alzheimer's disease, and diabetes. However, 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide research, including the development of more efficient synthesis methods, the optimization of 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide derivatives with improved solubility and selectivity, and the investigation of 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide's potential therapeutic applications in other diseases, such as Parkinson's disease and schizophrenia. Additionally, more studies are needed to elucidate the molecular mechanisms underlying 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide's effects on cellular processes and to identify potential biomarkers for 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide's therapeutic efficacy.
合成法
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide can be synthesized using a multi-step reaction process that involves the reaction of 2-methyl-3-nitroaniline with 4-methylthiobenzoyl chloride, followed by the reduction of the nitro group using sodium dithionite, and the methylation of the amine group using dimethyl sulfate. The final product is obtained after purification using column chromatography.
特性
IUPAC Name |
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-13(5-4-6-14(10)18(20)21)17-16(19)12-8-7-11(23-3)9-15(12)22-2/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLPXAQQYCUYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)






![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)

![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)